5-[3-(Cyclopropylaminocarbonyl)phenyl]-(2,4)-dihydroxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Cyclopropylaminocarbonyl)phenyl]-(2,4)-dihydroxypyrimidine is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropylaminocarbonyl group attached to a phenyl ring, and a dihydroxypyrimidine moiety.
Preparation Methods
The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-(2,4)-dihydroxypyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-(cyclopropylaminocarbonyl)benzoic acid with appropriate reagents to introduce the dihydroxypyrimidine moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
5-[3-(Cyclopropylaminocarbonyl)phenyl]-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines
Scientific Research Applications
5-[3-(Cyclopropylaminocarbonyl)phenyl]-(2,4)-dihydroxypyrimidine has been studied for its potential applications in various scientific fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets and pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases. Additionally, it can be used as a probe in biochemical studies to investigate the mechanisms of action of various biological processes.
In industry, this compound can be utilized in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and expand their range of applications.
Mechanism of Action
The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
For example, in cancer treatment, this compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth. In inflammation, it may modulate the activity of signaling pathways that regulate the immune response, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
5-[3-(Cyclopropylaminocarbonyl)phenyl]-(2,4)-dihydroxypyrimidine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, and 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol .
Compared to these compounds, this compound offers distinct advantages in terms of its chemical reactivity, biological activity, and potential applications. Its unique structure allows for a broader range of chemical modifications and interactions with molecular targets, making it a versatile and valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-3-(2,4-dioxo-1H-pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-12(16-10-4-5-10)9-3-1-2-8(6-9)11-7-15-14(20)17-13(11)19/h1-3,6-7,10H,4-5H2,(H,16,18)(H2,15,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOMXGIBWSDSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.